molecular formula C16H20F3NO4 B12961615 (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B12961615
M. Wt: 347.33 g/mol
InChI Key: RCYPZXLSAYXECI-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and a trifluoromethyl-substituted benzyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via nucleophilic substitution using a suitable trifluoromethylating agent.

    Formation of the propanoic acid backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is unique due to the presence of both the Boc-protected amine and the trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H20F3NO4

Molecular Weight

347.33 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1

InChI Key

RCYPZXLSAYXECI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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